molecular formula C8H15NO4S B1384869 (1-Methanesulfonyl-piperidin-4-yl)-acetic acid CAS No. 423722-27-4

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Cat. No.: B1384869
CAS No.: 423722-27-4
M. Wt: 221.28 g/mol
InChI Key: OBQRJDKKTBFCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid is a chemical compound with a piperidine ring substituted with a methanesulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group is particularly important for its enzyme inhibition properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRJDKKTBFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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